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Compound of Interest

Compound Name: (2-Fluoro-6-nitrophenyl)methanol

Cat. No.: B1394091

An In-Depth Technical Guide to (2-Fluoro-6-nitrophenyl)methanol: Synthesis,
Characterization, and Application

This guide provides a comprehensive technical overview of (2-Fluoro-6-
nitrophenyl)methanol, a key chemical intermediate for professionals in pharmaceutical
research, drug development, and fine chemical synthesis. We will delve into its chemical
identity, a robust synthesis protocol, analytical characterization, key applications, and essential
safety protocols, grounded in established chemical principles.

Core Chemical Identity and Properties

(2-Fluoro-6-nitrophenyl)methanol is a substituted benzyl alcohol derivative. The presence of
both a fluorine atom and a nitro group ortho to the hydroxymethyl group makes it a sterically
hindered and electronically distinct building block. These features are highly valuable in
medicinal chemistry for tuning the physicochemical properties of target molecules.

Data Summary Table:
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Identifier Value Source(s)

CAS Number 1643-60-3 [1]
(2-Fluoro-6-

IUPAC Name N/A

nitrophenyl)methanol

2-Fluoro-6-nitrobenzyl alcohol,
Synonyms ] [1]
2-Fluor-6-nitro-benzylalkohol

Molecular Formula C7HeFNO3 [1]

Molecular Weight 171.13 g/mol [1]

Physical Form Solid N/A
OCC1=C(--INVALID-LINK--

SMILES [1]
=0)C=CC=C1F
RHZFPVDHVXUSND-

InChlKey N/A

UHFFFAOYSA-N

Synthesis and Purification Pathway

The most direct and reliable route to synthesize (2-Fluoro-6-nitrophenyl)methanol is through
the selective reduction of its corresponding aldehyde, 2-fluoro-6-nitrobenzaldehyde. This
transformation is efficiently and safely achieved using sodium borohydride (NaBHa4), a mild and
selective reducing agent that is well-suited for reducing aldehydes in the presence of other
reducible functional groups like nitro groups.[2][3]

Causality of Reagent Choice:

» Sodium Borohydride (NaBHa4): Chosen for its chemoselectivity. Unlike stronger reducing
agents such as lithium aluminum hydride (LiAlH4), NaBH4 does not typically reduce nitro
groups, esters, or carboxylic acids under standard protic solvent conditions.[4] This
selectivity is crucial for isolating the desired benzyl alcohol without side reactions.

o Methanol (Solvent): Serves as an excellent protic solvent for NaBHa reductions. It readily
dissolves the aldehyde precursor and the borohydride reagent, and it also acts as the proton
source during the workup phase to yield the final alcohol.[5]
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Synthesis Workflow Diagram

Click to download full resolution via product page

Caption: Synthesis workflow for (2-Fluoro-6-nitrophenyl)methanol.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized (2-Fluoro-6-
nitrophenyl)methanol, a combination of spectroscopic and chromatographic methods should
be employed.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR are the most powerful
tools for unambiguous structure elucidation.[6][7]

o H NMR: Expected signals would include a singlet or triplet for the hydroxyl proton, a
singlet for the benzylic CHz protons, and complex multiplets in the aromatic region due to
fluorine-proton coupling.

o 13C NMR: Will show characteristic shifts for the benzylic carbon, the aromatic carbons
(with C-F coupling), and the carbons bearing the nitro and fluoro groups.

e High-Performance Liquid Chromatography (HPLC): HPLC is the standard for assessing the
purity of the final compound. A reverse-phase C18 column with a mobile phase such as an
acetonitrile/water gradient is typically effective.

e Mass Spectrometry (MS): Provides confirmation of the molecular weight. Techniques like
Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray lonization (ESI-MS) will
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show a molecular ion peak corresponding to the calculated mass (171.13 g/mol ).

Applications in Research and Drug Development

(2-Fluoro-6-nitrophenyl)methanol is not typically an active pharmaceutical ingredient (API)
itself but serves as a crucial building block in the synthesis of more complex molecules.[8][9]

« Introduction of the 2-Fluoro-6-nitrophenyl Moiety: This specific substitution pattern is valuable
in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding
affinity to target proteins, and modulate the pKa of nearby functional groups.[8]

o Versatile Chemical Handle: The primary alcohol group is a versatile functional group that can
be easily converted into other functionalities such as aldehydes, carboxylic acids, ethers,
and esters, or used in coupling reactions.

e Precursor to Amines: The nitro group can be readily reduced to an amine, providing a key
precursor for the synthesis of a wide range of compounds, including heterocycles, amides,
and sulfonamides, which are common motifs in drug candidates.[10] Its use has been cited
in patents for the synthesis of complex therapeutic agents.[11]

Safety and Handling

Working with (2-Fluoro-6-nitrophenyl)methanol and the reagents for its synthesis requires
strict adherence to safety protocols.

o Hazard Profile:

o

Causes serious eye irritation (H319).

[¢]

May cause respiratory irritation (H335).

[¢]

GHS Pictogram: GHSO07 (Exclamation Mark)

o

Signal Word: Warning

o Precautionary Measures:

o Always handle in a well-ventilated chemical fume hood.
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o Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side
shields, a lab coat, and nitrile gloves.

o Avoid inhalation of dust or vapors.[12]

o Avoid contact with skin and eyes. In case of contact, flush immediately with copious
amounts of water.

e Incompatibilities: Avoid strong oxidizing agents and strong acids.

Detailed Experimental Protocols

The following protocols are provided for experienced laboratory scientists. All operations should
be performed in a chemical fume hood.

Protocol 1: Synthesis of (2-Fluoro-6-
nitrophenyl)methanol
o Reactor Setup: Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

» Dissolution: To the flask, add 2-fluoro-6-nitrobenzaldehyde (1.0 eq) and dissolve it in
methanol (approx. 10 mL per gram of aldehyde).

e Cooling: Cool the solution to 0°C in an ice-water bath.

o Reagent Addition: Slowly add sodium borohydride (NaBHa4, 0.5 eq) portion-wise over 15-20
minutes, ensuring the internal temperature does not exceed 10°C. Rationale: Portion-wise
addition controls the exothermic reaction and hydrogen gas evolution.

» Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at
room temperature for 1-2 hours.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting aldehyde is fully consumed.

e Quenching: Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCI) at
0°C until the bubbling ceases and the pH is acidic (~pH 2-3). Rationale: The acid neutralizes
excess borohydride and protonates the intermediate alkoxide.
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Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic
layers.

Washing: Wash the combined organic layers with water (1 x 20 mL) and then with brine (1 x
20 mL).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with
a hexane/ethyl acetate gradient, to afford pure (2-Fluoro-6-nitrophenyl)methanol.

Protocol 2: Purity Analysis by HPLC

System: A standard HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pm).
Mobile Phase A: Water (0.1% Trifluoroacetic Acid).

Mobile Phase B: Acetonitrile (0.1% Trifluoroacetic Acid).

Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then
return to initial conditions.

Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.

Sample Preparation: Dissolve a small amount of the product in acetonitrile to a concentration
of ~1 mg/mL.

Injection: Inject 10 puL and analyze the chromatogram for peak purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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